molecular formula C8H10N2O3 B2701373 methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate CAS No. 2044712-66-3

methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B2701373
CAS No.: 2044712-66-3
M. Wt: 182.179
InChI Key: LZKRVKOYSXNBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate (CAS: 2044712-66-3) is a bicyclic heterocyclic compound featuring a fused imidazole and oxazine ring system. Its molecular formula is C₈H₁₀N₂O₃, with a methyl ester group at position 2 of the imidazo-oxazine scaffold . The compound’s structure (Figure 1) includes a six-membered oxazine ring fused to a five-membered imidazole ring, creating a rigid, planar framework that is advantageous for interactions in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-2-3-13-5-7(10)9-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKRVKOYSXNBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCOCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C₈H₁₀N₂O₃
  • IUPAC Name : Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate
  • CAS Number : 2044712-66-3
  • Molecular Weight : 182.18 g/mol

The compound features a unique imidazo-oxazine structure that contributes to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives:

  • In vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain derivatives showed IC₅₀ values in the micromolar range against prostate and ovarian cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

  • Bacterial Inhibition : Studies have shown that certain derivatives demonstrate substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from this compound were effective against Staphylococcus aureus and Escherichia coli .

Synthesis and Evaluation of Derivatives

A significant amount of research has focused on synthesizing various derivatives to enhance biological activity:

  • Synthesis Methods : The synthesis typically involves multi-step reactions starting from simpler oxazine or imidazole compounds. For example, one study detailed a method for synthesizing N'-substituted hydrazides derived from this compound that exhibited notable antibacterial properties .
  • Biological Testing : Following synthesis, these derivatives are subjected to biological assays to evaluate their efficacy. A recent study found that specific modifications to the imidazo structure led to improved selectivity and potency against cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTargetIC₅₀ Value (µM)Reference
This compoundAnticancerProstate Cancer9.27
Derivative AAntibacterialStaphylococcus aureus12.0
Derivative BAnticancerOvarian Cancer2.76

Mechanism of Action

The mechanism of action of methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 2060046-39-9)

  • Molecular Formula : C₇H₈BrN₂O₃
  • Key Differences : Bromine substitution at position 2 and a carboxylate group at position 3. The bromine enhances electrophilicity, making this compound a reactive intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Likely used in medicinal chemistry to introduce aryl or alkyl groups via halogen exchange.

2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 2059971-88-7)

  • Molecular Formula : C₇H₉BrN₂O
  • Key Differences : A bromomethyl substituent instead of a carboxylate. This modification increases hydrophobicity and enables alkylation reactions or polymer conjugation .

Amino and Carboxylate Variants

Methyl 2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 1864052-38-9)

  • Molecular Formula : C₈H₁₁N₃O₃
  • The carboxylate at position 3 may stabilize metal coordination complexes .

Lithium(1+) 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2445786-61-6)

  • Molecular Formula : C₇H₇LiN₂O₃
  • Key Differences : Ionic lithium salt form with a carboxylate at position 6. This derivative exhibits enhanced water solubility, making it suitable for aqueous-phase reactions or electrolyte formulations .

Structural Analogs with Fused Rings

Ethyl 3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 22244-22-0)

  • Molecular Formula: C₁₁H₁₃NO₃
  • Key Differences: A benzo-fused oxazine lacking the imidazole ring.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Characteristics
This compound 2044712-66-3 C₈H₁₀N₂O₃ Methyl ester at position 2 Planar scaffold, moderate polarity
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate 2060046-39-9 C₇H₈BrN₂O₃ Br at position 2, COOMe at position 3 Electrophilic intermediate for cross-coupling
2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine 2059971-88-7 C₇H₉BrN₂O Bromomethyl group Hydrophobic, alkylation applications
Lithium(1+) 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylate 2445786-61-6 C₇H₇LiN₂O₃ Ionic carboxylate at position 8 High water solubility
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 22244-22-0 C₁₁H₁₃NO₃ Benzo-fused oxazine, ethyl ester Enhanced π-π stacking

Research Findings and Inferred Properties

  • Electronic Effects : Bromine substituents (e.g., in ) increase electron-withdrawing character, lowering the LUMO energy and facilitating nucleophilic attacks.
  • Solubility Trends: Lithium salts () and amino derivatives () exhibit improved aqueous solubility, whereas brominated analogs are more lipophilic.
  • Reactivity : The methyl carboxylate group in the target compound serves as a versatile handle for hydrolysis to carboxylic acids or transesterification .

Biological Activity

Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure features an imidazo[2,1-c][1,4]oxazine ring system that contributes to its pharmacological properties. The molecular formula is C₉H₈N₂O₃, which indicates the presence of nitrogen and oxygen heteroatoms that are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related imidazooxazines have shown efficacy against Mycobacterium tuberculosis (M. tb), with some derivatives displaying improved potency and solubility compared to existing treatments. The mechanism often involves the generation of reactive nitrogen species (RNS), such as nitric oxide (NO), which can disrupt bacterial cell functions .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target OrganismReference
PA-824<0.01M. tuberculosis
DPIQVariableNCI-60 Cell Lines
Methyl ImidazoTBDTBDCurrent Study

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, compounds derived from iminoquinones demonstrated significant growth inhibition across the NCI-60 cell line panel, suggesting a possible mechanism involving the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in cancer cell survival .

Case Study: Anticancer Efficacy

A case study involving a derivative of imidazo[2,1-c][1,4]oxazine showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses over a period of two weeks and resulted in a significant reduction in tumor size compared to controls. The underlying mechanism was attributed to apoptosis induction mediated by oxidative stress pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to undergo metabolic activation within target cells. This activation often leads to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

MechanismDescription
Nitric Oxide GenerationInduces oxidative stress in microbial cells
NQO1 InhibitionDisrupts redox balance in cancer cells
Apoptosis InductionTriggers programmed cell death pathways

Q & A

Basic: What are the common synthetic routes for preparing methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate?

Methodological Answer:
The synthesis of imidazo-oxazine derivatives typically involves cyclization or multicomponent reactions. For example:

  • Cyclization with acetic acid/sodium acetate: A mixture of precursors (e.g., substituted amines or aldehydes) is refluxed in acetic acid with sodium acetate to promote ring closure. This method is effective for forming the oxazine core .
  • Transition metal catalysis: Stereoselective aza-Prins reactions using FeCl₃, FeBr₃, or BF₃·OEt₂ can control regiochemistry and yield enantiopure products. For instance, FeCl₃ catalyzes the formation of chlorinated derivatives under mild conditions .
  • Solid-phase synthesis: While not explicitly documented for this compound, analogous heterocycles are synthesized using resin-bound intermediates to streamline purification .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, distinct proton signals for the oxazine ring (δ 3.5–5.0 ppm) and methyl ester (δ 3.7 ppm) are critical .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and resolves stereoisomers .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can stereochemical outcomes be controlled during the synthesis of imidazo-oxazine derivatives?

Methodological Answer:

  • Chiral catalysts: BF₃·OEt₂ or Sc(OTf)₃ induce asymmetric induction in aza-Prins reactions, favoring specific enantiomers (e.g., 85% ee for chlorinated derivatives) .
  • Solvent effects: Polar aprotic solvents (e.g., DCM) stabilize transition states, reducing racemization during cyclization .
  • Temperature modulation: Lower temperatures (–20°C) slow reaction kinetics, enabling kinetic resolution of intermediates .

Advanced: What strategies address low yields in the cyclization step of imidazo-oxazine synthesis?

Methodological Answer:

  • Catalyst optimization: FeBr₃ increases electrophilicity at the reaction center, improving cyclization efficiency (yield ↑ 20–30%) compared to FeCl₃ .
  • Microwave-assisted synthesis: Shortens reaction times (3–5 h → 30 min) and reduces side-product formation .
  • Protecting groups: tert-Butoxycarbonyl (Boc) groups prevent undesired nucleophilic attacks during ring closure .

Advanced: Are there computational models predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Models predict electrophilic regions (e.g., C-2 carboxylate) prone to nucleophilic substitution. Fukui indices identify reactive sites .
  • Molecular docking: Simulations with enzymes (e.g., kinases) highlight binding affinities, guiding structure-activity relationship (SAR) studies .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Humidity control: Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Light sensitivity: Amber vials protect against UV-induced radical reactions .

Advanced: How do substituent variations on the imidazo-oxazine core influence biological activity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Trifluoromethyl (CF₃) at C-8 enhances metabolic stability and kinase inhibition (IC₅₀ ↓ 50%) .
  • Hydrophobic substituents: Aryl groups at C-3 improve membrane permeability in cell-based assays .
  • Bioisosteric replacement: Replacing the methyl ester with a carboxylic acid increases aqueous solubility but reduces bioavailability .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Catalyst recovery: Transition metals (Fe, Ru) require stringent purification to meet regulatory limits (<10 ppm) .
  • Solvent volume reduction: Switch from batch reflux to flow chemistry minimizes waste and improves safety .
  • Polymorphism control: Crystallization under controlled conditions (e.g., anti-solvent addition) ensures consistent particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.